molecular formula C8H15N3O B1521205 1-(Piperidin-3-yl)imidazolidin-2-one CAS No. 1209874-15-6

1-(Piperidin-3-yl)imidazolidin-2-one

Cat. No. B1521205
M. Wt: 169.22 g/mol
InChI Key: UTIBMAPIRONOEL-UHFFFAOYSA-N
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Description

“1-(Piperidin-3-yl)imidazolidin-2-one” is an organic compound . It has a molecular weight of 169.23 . The IUPAC name for this compound is 1-piperidin-3-ylimidazolidin-2-one . The compound appears as a powder at room temperature .


Molecular Structure Analysis

The molecular structure of “1-(Piperidin-3-yl)imidazolidin-2-one” can be represented by the InChI code: InChI=1S/C8H15N3O/c12-8-10-4-5-11(8)7-2-1-3-9-6-7/h7,9H,1-6H2,(H,10,12) . The corresponding SMILES representation is C1CC(CNC1)N2CCNC2=O .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(Piperidin-3-yl)imidazolidin-2-one” are not available, research has been conducted on the modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring . This includes the modulation of the amide substituent and of the benzoimidazol-2-one linker .


Physical And Chemical Properties Analysis

“1-(Piperidin-3-yl)imidazolidin-2-one” is a solid at room temperature . It has a molecular weight of 169.23 .

Scientific Research Applications

Development of Syntheses for CGRP Receptor Antagonists

David K. Leahy and colleagues (2012) developed two complementary syntheses for a privileged substructure found in CGRP receptor antagonists, highlighting the importance of such structures in medicinal chemistry. These syntheses feature chemoselective reductive amination and Pd-catalyzed amination, demonstrating the compound's relevance in designing receptor antagonists (Leahy et al., 2012).

Potential Anti-Alzheimer's Agents

M. Gupta and team (2020) synthesized and evaluated a series of N-benzylated derivatives for anti-Alzheimer's activity. The design was based on the lead compound donepezil, showing the chemical framework's potential in developing treatments for neurodegenerative diseases (Gupta et al., 2020).

Antimicrobial Activity of Benzodiazepines

S. Konda et al. (2011) explored the synthesis of imidazole-containing benzodiazepines using piperidine, demonstrating their antimicrobial activity. This study showcases the compound's utility in creating new antimicrobial agents (Konda et al., 2011).

Antitubercular Agents

D. Raju, R. Sasidhar, and S. Vidyadhara (2020) synthesized and characterized 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one derivatives, displaying good antitubercular activity. Their work emphasizes the compound's relevance in addressing tuberculosis (Raju et al., 2020).

Fluorescent pH Sensors

Dawei Cui and colleagues (2004) developed 4-piperidine-naphthalimide derivatives as fluorescent pH sensors, highlighting the compound's application in analytical chemistry for pH measurement (Cui et al., 2004).

Safety And Hazards

The safety data for “1-(Piperidin-3-yl)imidazolidin-2-one” is currently unavailable online .

Future Directions

There is ongoing research into the modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring . This includes the modulation of the amide substituent and of the benzoimidazol-2-one linker . These studies could provide insights into the future directions of research involving “1-(Piperidin-3-yl)imidazolidin-2-one”.

properties

IUPAC Name

1-piperidin-3-ylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c12-8-10-4-5-11(8)7-2-1-3-9-6-7/h7,9H,1-6H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIBMAPIRONOEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperidin-3-yl)imidazolidin-2-one

CAS RN

1209874-15-6
Record name 1-(piperidin-3-yl)imidazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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